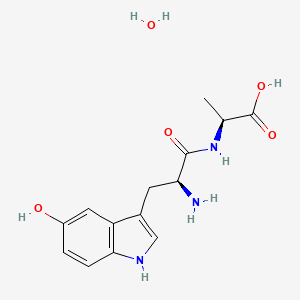![molecular formula C14H19N3O B14238840 N-[2-(1H-Indol-3-yl)ethyl]-N~2~-methyl-L-alaninamide CAS No. 503438-78-6](/img/structure/B14238840.png)
N-[2-(1H-Indol-3-yl)ethyl]-N~2~-methyl-L-alaninamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-(1H-Indol-3-yl)ethyl]-N~2~-methyl-L-alaninamide is a compound that belongs to the class of indole derivatives. Indole derivatives are significant due to their wide range of biological activities and applications in various fields such as medicine, chemistry, and biology. This compound, in particular, is of interest due to its potential pharmacological properties and its role in scientific research.
Vorbereitungsmethoden
The synthesis of N-[2-(1H-Indol-3-yl)ethyl]-N~2~-methyl-L-alaninamide typically involves the reaction between tryptamine and a suitable carboxylic acid derivative. One common method involves the use of N,N’-dicyclohexylcarbodiimide (DCC) as a dehydrating agent to facilitate the formation of the amide bond . The reaction conditions usually include:
Reactants: Tryptamine and a carboxylic acid derivative.
Reagent: N,N’-dicyclohexylcarbodiimide (DCC).
Solvent: Anhydrous dichloromethane or another suitable organic solvent.
Temperature: Room temperature to slightly elevated temperatures.
Time: Several hours to overnight.
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Analyse Chemischer Reaktionen
N-[2-(1H-Indol-3-yl)ethyl]-N~2~-methyl-L-alaninamide can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: The compound can be reduced to form different reduced products, depending on the reducing agent used.
Substitution: The indole ring can undergo electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions: Reagents such as oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and electrophiles (e.g., halogens) are commonly used in these reactions.
Major Products: The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
N-[2-(1H-Indol-3-yl)ethyl]-N~2~-methyl-L-alaninamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including its effects on cellular processes and signaling pathways.
Industry: Used in the development of new materials and as a precursor for the synthesis of other valuable compounds.
Wirkmechanismus
The mechanism of action of N-[2-(1H-Indol-3-yl)ethyl]-N~2~-methyl-L-alaninamide involves its interaction with specific molecular targets and pathways. The indole ring structure allows it to interact with various enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects . The exact molecular targets and pathways can vary depending on the specific biological context.
Vergleich Mit ähnlichen Verbindungen
N-[2-(1H-Indol-3-yl)ethyl]-N~2~-methyl-L-alaninamide can be compared with other similar compounds, such as:
N-(2-(1H-Indol-3-yl)ethyl)-2-(6-methoxynaphthalen-2-yl)propanamide: This compound also contains an indole ring and has been studied for its pharmacological properties.
N-[2-(1H-Indol-3-yl)ethyl]-2-(4-isobutylphenyl)propanamide: Another indole derivative with potential biological activities.
The uniqueness of this compound lies in its specific structure and the resulting biological activities, which may differ from those of other indole derivatives.
Eigenschaften
CAS-Nummer |
503438-78-6 |
|---|---|
Molekularformel |
C14H19N3O |
Molekulargewicht |
245.32 g/mol |
IUPAC-Name |
(2S)-N-[2-(1H-indol-3-yl)ethyl]-2-(methylamino)propanamide |
InChI |
InChI=1S/C14H19N3O/c1-10(15-2)14(18)16-8-7-11-9-17-13-6-4-3-5-12(11)13/h3-6,9-10,15,17H,7-8H2,1-2H3,(H,16,18)/t10-/m0/s1 |
InChI-Schlüssel |
REBZTYHODAKGNE-JTQLQIEISA-N |
Isomerische SMILES |
C[C@@H](C(=O)NCCC1=CNC2=CC=CC=C21)NC |
Kanonische SMILES |
CC(C(=O)NCCC1=CNC2=CC=CC=C21)NC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[2-Ethyl-4-(3-ethylphenyl)-1,3-thiazol-5-yl]pyridin-2-amine](/img/structure/B14238758.png)
![Benzoic acid, 2-[[(1,4-dioxopentyl)oxy]methyl]-5-methoxy-4-nitro-](/img/structure/B14238766.png)
![10-{[4-(Acetylsulfanyl)phenyl]ethynyl}anthracene-9-carboxylic acid](/img/structure/B14238775.png)
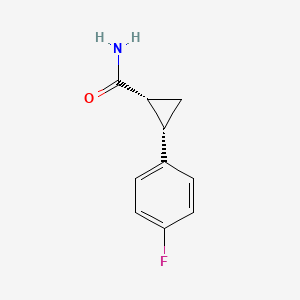
![1-[4-(4-Methylphenoxy)but-2-yn-1-yl]piperidine](/img/structure/B14238787.png)
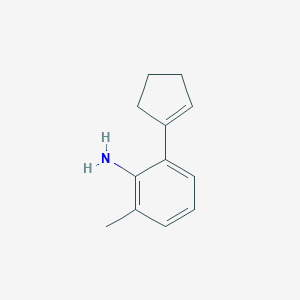
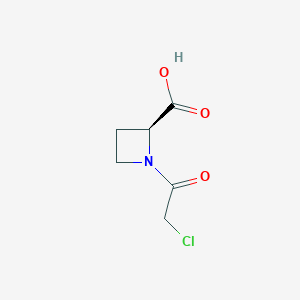
![Glycine, N-[(4-ethoxyphenyl)sulfonyl]-N-(4-methylphenyl)-, (1,2-dihydro-2-oxo-3H-indol-3-ylidene)hydrazide (9CI)](/img/structure/B14238795.png)
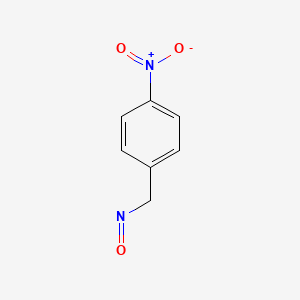
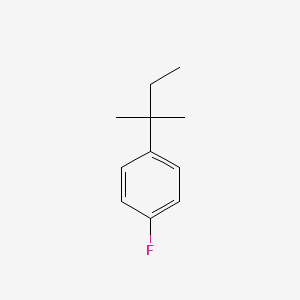
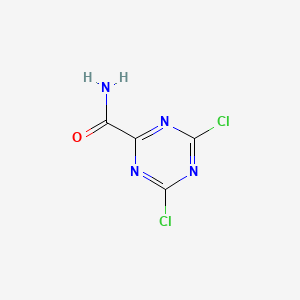
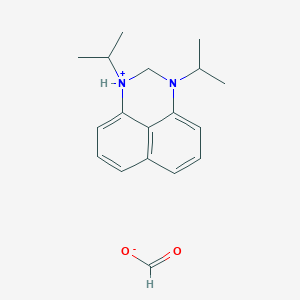
![1,1'-Sulfanediylbis{3-bromo-4-[(2-chloroethyl)sulfanyl]benzene}](/img/structure/B14238850.png)
